molecular formula C23H18N4O3 B11043804 3-(2-oxo-2-phenylethyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate

3-(2-oxo-2-phenylethyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate

Cat. No.: B11043804
M. Wt: 398.4 g/mol
InChI Key: BAAVXWRILLDADG-UHFFFAOYSA-N
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Description

3-(2-oxo-2-phenylethyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a triazole ring substituted with phenyl and carbamoyl groups.

Preparation Methods

The synthesis of 3-(2-oxo-2-phenylethyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate can be achieved through multicomponent reactions. One common method involves the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one . This tandem Knoevenagel–Michael process is efficient and yields the desired compound with high atom economy. The reaction conditions typically involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction.

Chemical Reactions Analysis

3-(2-oxo-2-phenylethyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential as an anaphylatoxin receptor antagonist and a platelet aggregation inhibitor . In medicine, it is being investigated for its potential therapeutic effects, including its role as a protein CYP2H substrate and a kidney function stimulant . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-phenylethyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways. It acts as an antagonist to anaphylatoxin receptors, thereby inhibiting the inflammatory response. It also inhibits platelet aggregation by interfering with the signaling pathways involved in platelet activation . The compound’s effects on kidney function are mediated through its interaction with protein CYP2H, which plays a role in drug metabolism and detoxification .

Comparison with Similar Compounds

Compared to other similar compounds, 3-(2-oxo-2-phenylethyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate stands out due to its unique combination of phenyl and carbamoyl groups on the triazole ring. Similar compounds include 3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone and 2-oxo-2-phenylethyl 3-methyl-2-phenyl-4-quinolinecarboxylate . These compounds share structural similarities but differ in their specific substituents and biological activities.

Properties

Molecular Formula

C23H18N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

5-oxo-3-phenacyl-N,1-diphenyl-2H-triazol-3-ium-4-carboximidate

InChI

InChI=1S/C23H18N4O3/c28-20(17-10-4-1-5-11-17)16-26-21(22(29)24-18-12-6-2-7-13-18)23(30)27(25-26)19-14-8-3-9-15-19/h1-15H,16H2,(H-,24,25,29,30)

InChI Key

BAAVXWRILLDADG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=C(C(=O)N(N2)C3=CC=CC=C3)C(=NC4=CC=CC=C4)[O-]

Origin of Product

United States

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